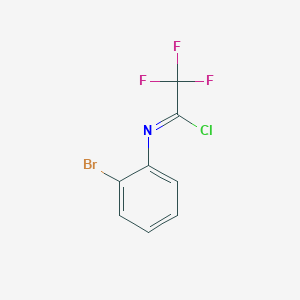
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline is a chemical compound characterized by the presence of a chloro, trifluoroethylidene, and bromoaniline group
Métodos De Preparación
The synthesis of N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline typically involves a series of reactions starting from readily available precursors. One common method involves the reaction of 2-bromoaniline with 1-chloro-2,2,2-trifluoroethylidene under specific conditions. The reaction is often mediated by catalysts such as aluminium chloride, which facilitates the electrophilic trifluoroacetylation, nucleophilic chlorination, and elimination processes . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro or bromo groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline can be compared with other similar compounds, such as:
(1-Chloro-2,2,2-trifluoroethylidene)malononitrile: This compound shares the trifluoroethylidene group but differs in its overall structure and reactivity.
(2Z)-2-(1-Chloro-2,2,2-trifluoroethylidene)cyclopentanone: Another compound with a similar trifluoroethylidene group but with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H4BrClF3N |
|---|---|
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H |
Clave InChI |
YOLUCAAEVNUSQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



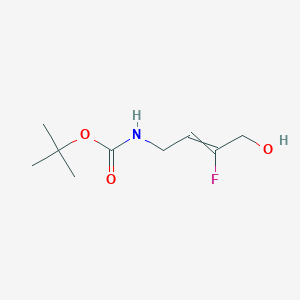
![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
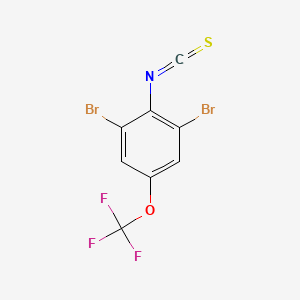
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)
methanone](/img/structure/B13679975.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
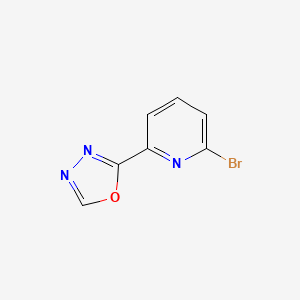
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
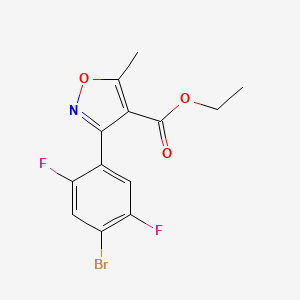

![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)

